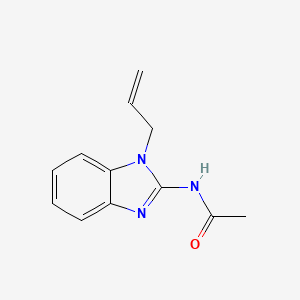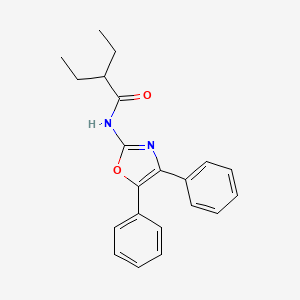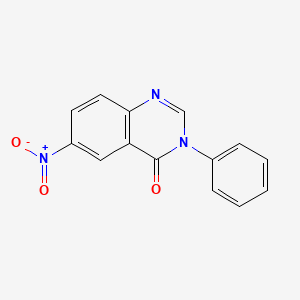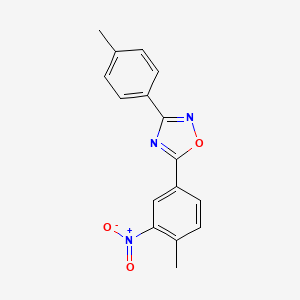
N-(1-allyl-1H-benzimidazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-allyl-1H-benzimidazol-2-yl)acetamide, also known as ABAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABAM is a benzimidazole derivative that has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-(1-allyl-1H-benzimidazol-2-yl)acetamide is not yet fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. In addition, this compound may also exert its antifungal and antibacterial activity by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may induce oxidative stress in cancer cells, leading to cell death. This compound has also been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. In addition, this compound may also exert its antifungal and antibacterial activity by disrupting the cell membrane of the microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-allyl-1H-benzimidazol-2-yl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound has also been shown to exhibit potent activity against various cancer cell lines, fungi, and bacteria. However, there are also some limitations to using this compound in laboratory experiments. This compound has not yet been extensively studied in vivo, and its toxicity profile is not yet fully understood. In addition, the mechanism of action of this compound is not yet fully understood, which limits its potential applications.
Direcciones Futuras
Despite the limitations, N-(1-allyl-1H-benzimidazol-2-yl)acetamide has shown promising results in various scientific research studies. There are several future directions for research on this compound. One area of research is the development of this compound derivatives with improved anticancer, antifungal, and antibacterial activity. Another area of research is the investigation of the toxicity profile of this compound in vivo. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications. Overall, this compound has the potential to be a valuable compound in various fields, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of N-(1-allyl-1H-benzimidazol-2-yl)acetamide involves the reaction of 2-aminobenzimidazole with allyl chloride in the presence of sodium hydride and dimethylformamide. The resulting compound is then reacted with acetic anhydride to form this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-(1-allyl-1H-benzimidazol-2-yl)acetamide has been extensively studied for its potential applications in various fields. One of the primary research areas is its use as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been studied for its potential use as an antifungal and antibacterial agent. Studies have shown that this compound exhibits potent activity against various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus.
Propiedades
IUPAC Name |
N-(1-prop-2-enylbenzimidazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-3-8-15-11-7-5-4-6-10(11)14-12(15)13-9(2)16/h3-7H,1,8H2,2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMWHAHXFUIWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2N1CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)


![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)


![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)
